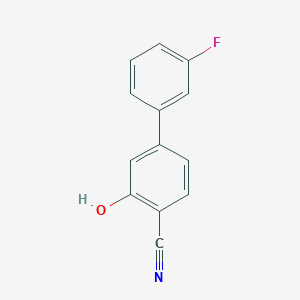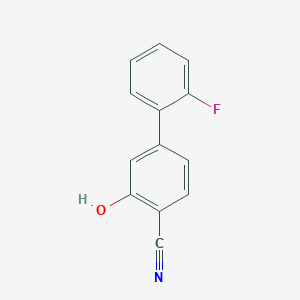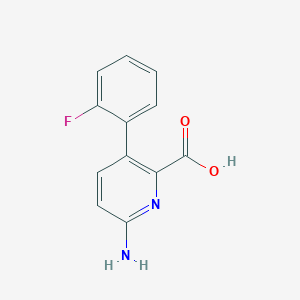
2-Cyano-5-(4-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(4-fluorophenyl)phenol, 95% (2-C5FP) is a synthetic compound which has been studied extensively for its various uses in scientific research. It is a white crystalline solid which is soluble in water and alcohols. It is primarily used as a reagent in organic synthesis and is also used in the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(4-fluorophenyl)phenol, 95% has been studied extensively for its various uses in scientific research. It has been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of dyes and pigments. It has also been used as a reagent for the synthesis of organic compounds, such as esters, amines, and carboxylic acids. Furthermore, 2-Cyano-5-(4-fluorophenyl)phenol, 95% has been studied for its potential use as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-(4-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron-transfer agent in the synthesis of organic compounds. This is due to its ability to form complexes with electron-rich molecules, such as amines and carboxylic acids.
Biochemical and Physiological Effects
2-Cyano-5-(4-fluorophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-Cyano-5-(4-fluorophenyl)phenol, 95% has antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to decrease the activity of enzymes involved in the synthesis of proteins and other cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(4-fluorophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is a strong electron-transfer agent and can be used in the synthesis of a variety of organic compounds. However, it can be toxic and can cause skin and eye irritation if handled improperly.
Zukünftige Richtungen
The potential applications of 2-Cyano-5-(4-fluorophenyl)phenol, 95% are still being explored. Possible future directions include further research into its mechanism of action, its potential use as a catalyst in organic reactions, and its potential effects on biochemical and physiological processes. Additionally, further research is needed to determine the potential toxicity of the compound and to develop methods for its safe handling in lab experiments.
Synthesemethoden
2-Cyano-5-(4-fluorophenyl)phenol, 95% can be synthesized using several methods. The most common method is the reaction of 4-fluorophenol with sodium cyanide in aqueous solution at elevated temperatures. This reaction produces 2-Cyano-5-(4-fluorophenyl)phenol, 95% as the main product, along with other by-products. Other methods include the reaction of 4-fluorophenol with ammonium cyanide in aqueous solution, the reaction of 4-fluorophenol with potassium cyanide in aqueous solution, and the reaction of 4-fluorophenol with sodium thiocyanate in aqueous solution.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCXAVMSZEZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673449 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-fluorophenyl)phenol | |
CAS RN |
1214362-07-8 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














